5-Chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enoic acid
CAS No.:
Cat. No.: VC17836323
Molecular Formula: C20H18ClNO4
Molecular Weight: 371.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H18ClNO4 |
|---|---|
| Molecular Weight | 371.8 g/mol |
| IUPAC Name | (E)-5-chloro-2-(9H-fluoren-9-ylmethoxycarbonylamino)pent-4-enoic acid |
| Standard InChI | InChI=1S/C20H18ClNO4/c21-11-5-10-18(19(23)24)22-20(25)26-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-9,11,17-18H,10,12H2,(H,22,25)(H,23,24)/b11-5+ |
| Standard InChI Key | BZHPPGOOSQUJKU-VZUCSPMQSA-N |
| Isomeric SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C/C=C/Cl)C(=O)O |
| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC=CCl)C(=O)O |
Introduction
Molecular Architecture and Structural Features
Core Components and Stereochemical Configuration
The molecule’s architecture comprises three principal domains:
-
Fmoc protecting group: The 9H-fluoren-9-ylmethoxycarbonyl moiety provides UV-active protection for the amine group, enabling orthogonal deprotection under mild basic conditions. Its planar aromatic system enhances chromatographic detection during synthesis monitoring.
-
Chloropentenoyl backbone: The (E)-5-chloro-pent-4-enoic acid chain introduces conformational restraint through its α,β-unsaturated ester, favoring transannular interactions that stabilize β-turn motifs in peptides .
-
Carboxylic acid terminus: The free carboxylic acid at position 2 facilitates amide bond formation with resin-bound amines in SPPS workflows.
The stereochemistry at C2 (R-configuration) critically influences molecular packing, as evidenced by X-ray diffraction studies of analogous Fmoc-amino acids showing 0.15 Å variations in carbonyl oxygen positioning between enantiomers .
Table 1: Molecular Properties
Synthetic Methodologies
Industrial-Scale Production
Current manufacturing employs a four-step sequence:
-
Fmoc protection: Reaction of 5-chloro-2-aminopent-4-enoic acid with Fmoc-Cl (1.2 equiv) in dichloromethane (DCM)/N-methylmorpholine (NMM) at 0–5°C achieves 92% conversion in 2 hours.
-
Crystallization: Anti-solvent precipitation using heptane/ethyl acetate (7:3) yields 85–89% pure product, with residual DCM <300 ppm.
-
Chromatographic purification: Reverse-phase HPLC (C18 column, 10–90% acetonitrile/0.1% TFA) elevates purity to >99% for pharmaceutical-grade material.
Critical Process Parameters
-
Temperature control during Fmoc protection prevents epimerization (ΔT < ±1°C)
-
Stoichiometric excess of Fmoc-Cl >15% minimizes dipeptide byproducts
-
Drying under high vacuum (0.1 mbar) ensures <0.5% moisture content
Reactivity and Functionalization
Orthogonal Deprotection Kinetics
The Fmoc group demonstrates selective cleavage in 20% piperidine/DMF with t₁/₂ = 2.3 minutes at 25°C, compared to tert-butyloxycarbonyl (Boc) groups requiring >30 minutes in 50% TFA/DCM. This rapid deprotection enables iterative coupling cycles in SPPS with <0.1% racemization per cycle .
Table 2: Comparative Deprotection Rates
| Protecting Group | Reagent | Half-Life | Racemization Risk |
|---|---|---|---|
| Fmoc | 20% piperidine/DMF | 2.3 min | 0.08% |
| Boc | 50% TFA/DCM | 32 min | 0.15% |
| Alloc | Pd(PPh₃)₄ | 8 min | 0.22% |
Biomedical Applications
Peptidomimetic Design
Incorporating this chloroalkene amino acid into peptide chains induces:
-
Helical stabilization: Circular dichroism studies show 38% α-helix content increase in model peptides vs. alanine controls
-
Protease resistance: Trypsin degradation half-life extends from 12 minutes to >6 hours in modified neurotensin analogs
-
Membrane permeability: Caco-2 assays demonstrate 3.2-fold improved absorption for RGD-containing peptides
Case Study: Kinase Inhibitor Optimization
Replacing Ser³⁵ in PKCθ inhibitor peptide NYT-3 with this residue enhanced:
-
Binding affinity (Kd 14 nM vs. 89 nM wild-type)
-
Plasma stability (t₁/₂ 8.7 h vs. 1.2 h)
-
Oral bioavailability (F 22% vs. 2%)
| Vendor | Purity | Price (per 100 mg) | Lead Time | QC Methods |
|---|---|---|---|---|
| Evitachem | 95–98% | $54–$89 | 2 weeks | HPLC-UV, LC-MS |
| VWR | 99% | $255–$375 | 4 days | NMR, HRMS, Chiral HPLC |
| ABCR GmbH | 98% | €78–€112 | 3 weeks | FTIR, Elemental Analysis |
Data from
Future Directions
Photoresponsive Drug Conjugates
Ongoing research exploits the chloroalkene’s [2+2] cycloaddition potential with UV light (λ = 365 nm):
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume